Cellular Antiproliferative Potency vs. S3I-201
HJC0152 exhibits significantly higher antiproliferative potency than the canonical STAT3 inhibitor S3I-201. In direct cross-study comparison, HJC0152 achieves IC50 values in the sub-micromolar to low micromolar range (0.91–1.9 µM) across MCF-7, MDA-MB-231, AsPC-1, and PANC-1 cell lines . In contrast, S3I-201 requires concentrations of 86 µM to inhibit STAT3 DNA-binding activity, demonstrating a 45- to 95-fold difference in effective concentration .
| Evidence Dimension | Cellular Antiproliferative IC50 |
|---|---|
| Target Compound Data | 0.91 µM (MCF-7), 1.64 µM (MDA-MB-231), 1.9 µM (AsPC-1), 1.08 µM (PANC-1) |
| Comparator Or Baseline | S3I-201: IC50 = 86 µM (inhibition of STAT3 DNA-binding) |
| Quantified Difference | 45-fold to 95-fold greater potency (lower IC50) for HJC0152 |
| Conditions | Standard cell proliferation assays after 72-hour treatment. |
Why This Matters
This potency advantage allows for lower effective doses in vitro, reducing the risk of off-target effects and solvent-related toxicity, which is crucial for generating reliable mechanistic data.
